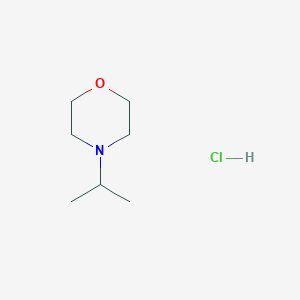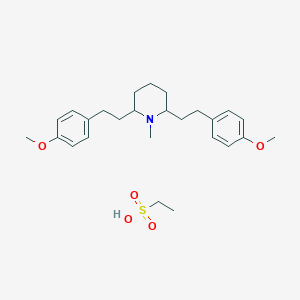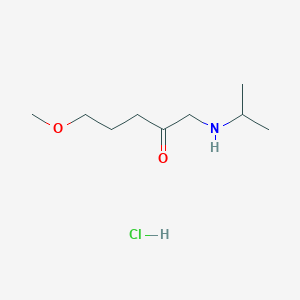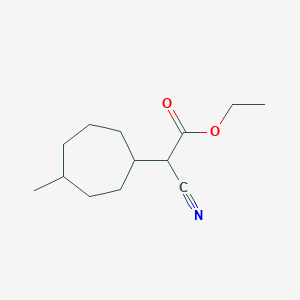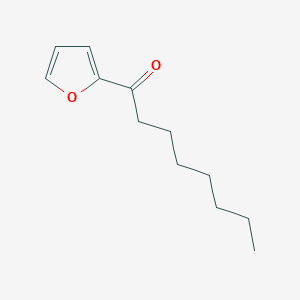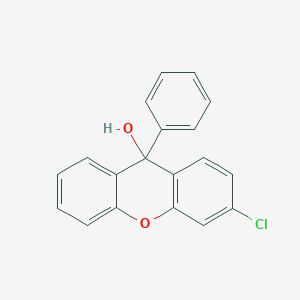
3-Chloro-9-phenyl-9h-xanthen-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-9-phenyl-9h-xanthen-9-ol is a chemical compound belonging to the xanthene family. Xanthenes are tricyclic compounds with a wide range of applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a xanthene core with a phenyl group and a chlorine atom attached, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-9-phenyl-9h-xanthen-9-ol typically involves the reaction of 2-phenoxybenzophenone with aluminum chloride in the presence of hydrochloric acid. This reaction proceeds through a Friedel-Crafts acylation mechanism, followed by cyclization to form the xanthene core . The reaction conditions usually require an excess of aluminum chloride and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-9-phenyl-9h-xanthen-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted xanthenes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-9-phenyl-9h-xanthen-9-ol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other xanthene derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, photosensitizers, and as a ligand in asymmetric catalysis.
Mécanisme D'action
The mechanism of action of 3-Chloro-9-phenyl-9h-xanthen-9-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
3-Chloro-9-phenyl-9h-xanthen-9-ol can be compared with other similar compounds, such as:
9-Phenylxanthen-9-ol: Lacks the chlorine atom, resulting in different chemical reactivity and biological activities.
9-Chloro-9-phenylxanthene: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
Xanthone derivatives: Share the xanthene core but have different substituents, leading to varied applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6321-65-9 |
|---|---|
Formule moléculaire |
C19H13ClO2 |
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
3-chloro-9-phenylxanthen-9-ol |
InChI |
InChI=1S/C19H13ClO2/c20-14-10-11-16-18(12-14)22-17-9-5-4-8-15(17)19(16,21)13-6-2-1-3-7-13/h1-12,21H |
Clé InChI |
XRQCZKXUSIMNNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Cl)OC4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![furo[3,4-f][1]benzofuran-5,7-dione](/img/structure/B14723260.png)
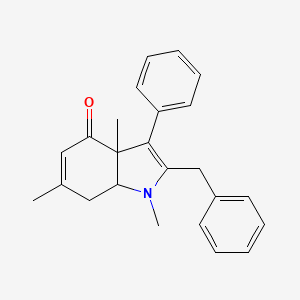
![Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate](/img/structure/B14723270.png)

![7H-Tetrazolo[5,1-i]purine, 7-benzyl-](/img/structure/B14723277.png)

![2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14723297.png)
